Potassium citrate monohydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL

ALMOST INSOL IN ALCOHOL

Synonyms

Canonical SMILES

Preventing and Managing Kidney Stones:

Potassium citrate monohydrate is widely studied for its potential in preventing and managing kidney stones. It works by increasing citrate levels in the urine, which helps:

- Bind calcium: Citrate binds with calcium, preventing its accumulation and crystallization, which can form stones .

- Increase urine pH: Potassium citrate raises urine pH, making it less acidic and less conducive to stone formation .

Several clinical trials have demonstrated the effectiveness of potassium citrate in preventing new stone formation in individuals prone to calcium oxalate stones .

Studying Bone Health:

Recent research investigates the potential of potassium citrate monohydrate in improving bone health. Studies suggest it might:

- Reduce bone resorption: Potassium citrate supplementation could potentially decrease the rate at which bone is broken down in osteopenic women .

- Maintain bone mineral density: While further research is needed, some studies suggest potential benefits in maintaining bone mineral density in specific populations .

It's important to note that these findings are preliminary, and more research is needed to fully understand the potential role of potassium citrate monohydrate in bone health.

Other Research Applications:

Potassium citrate monohydrate finds applications in various other research fields, including:

- Studying the effects of dietary supplements: Researchers use potassium citrate to understand the impact of different supplements on kidney stone formation .

- Developing new materials: Its unique properties contribute to research on creating novel materials like interconnected porous carbon nanosheets .

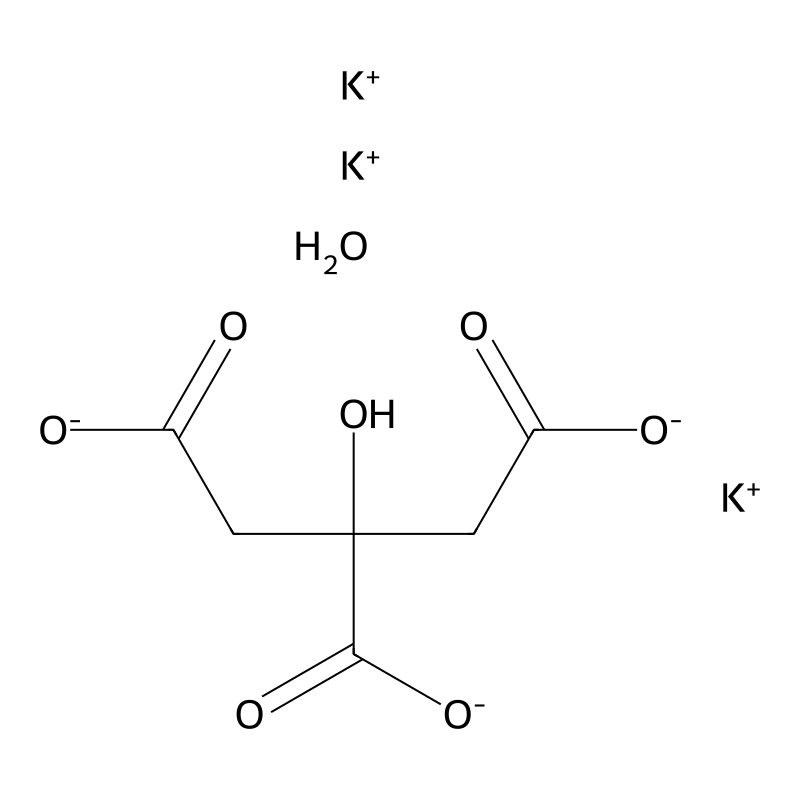

Potassium citrate monohydrate is a potassium salt derived from citric acid, represented by the chemical formula . This compound appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. In its monohydrate form, it is highly hygroscopic and deliquescent, meaning it can absorb moisture from the air and dissolve in it. Potassium citrate contains approximately 38.28% potassium by mass and is commonly used in both food and medicinal applications, particularly for its ability to regulate acidity in various solutions .

Potassium citrate primarily functions as a urinary alkalinizer. When ingested, it dissociates in the digestive system, releasing citrate ions. These ions are filtered by the kidneys and enter the urine, increasing its pH and reducing its acidity []. This mechanism plays a role in:

- Preventing Kidney Stones: Lower urine acidity makes it less favorable for the formation of certain types of stones, such as uric acid and cystine stones.

- Treating Metabolic Acidosis: In some conditions like renal tubular acidosis, the kidneys struggle to maintain proper blood pH. Potassium citrate helps alkalinize the urine, indirectly influencing blood pH.

- Gastrointestinal upset (diarrhea, nausea) at high doses.

- High blood potassium levels (hyperkalemia) in individuals with pre-existing kidney problems.

Safety Precautions:

- Consult a healthcare professional before using potassium citrate, especially if you have kidney disease or are taking other medications.

- Do not exceed recommended dosages.

In the body, citrate ions can bind with calcium ions, reducing the likelihood of calcium-based kidney stones forming. This reaction is particularly significant in the management of renal tubular acidosis and hypocitraturic calcium oxalate nephrolithiasis .

Potassium citrate plays a crucial role in maintaining acid-base balance in the body. It acts as a urinary alkalinizer, making urine less acidic, which helps prevent the formation of kidney stones. The increase in urinary citrate levels inhibits the crystallization of calcium salts such as calcium oxalate and calcium phosphate, thus reducing stone formation risk . Additionally, its alkalizing effect can alleviate symptoms associated with conditions such as gout by decreasing uric acid levels .

The synthesis of potassium citrate typically involves the neutralization of citric acid with potassium hydroxide or potassium bicarbonate. The general reaction can be represented as follows:

After neutralization, the resulting solution can be filtered to remove impurities, followed by evaporation to obtain crystalline potassium citrate monohydrate .

Potassium citrate has a wide range of applications:

- Medical Uses: It is primarily used to prevent and treat kidney stones and manage conditions like renal tubular acidosis. It also serves as an alkalizing agent in cases of metabolic acidosis and helps manage gout by lowering uric acid levels .

- Food Industry: As a food additive (E number E332), it regulates acidity and acts as a preservative in various products, including soft drinks .

- Fire Suppression: Potassium citrate is utilized in wet chemical fire suppression systems due to its ability to form a protective barrier against flames .

Potassium citrate may interact with various medications and conditions. For instance, it can enhance the effects of diuretics due to its potassium content. Caution is advised when used alongside medications that may increase potassium levels or affect renal function. Regular monitoring of serum electrolytes is recommended for patients on potassium citrate therapy to avoid hyperkalemia (high potassium levels) or other electrolyte imbalances .

Several compounds are similar to potassium citrate monohydrate in structure or function:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium Citrate | Used as an anticoagulant; less effective for kidney stones than potassium citrate. | |

| Calcium Citrate | Provides calcium supplementation; used for bone health. | |

| Magnesium Citrate | Used as a laxative; may also help prevent kidney stones. | |

| Citric Acid | A weak organic acid; serves as a natural preservative and flavoring agent. |

Uniqueness of Potassium Citrate Monohydrate

Potassium citrate monohydrate stands out due to its specific role in managing urinary pH and preventing kidney stones effectively through its unique mechanism of increasing urinary citrate levels while providing essential potassium ions. Unlike sodium or magnesium salts, which may have different effects on urine composition or systemic electrolyte balance, potassium citrate specifically targets urinary alkalinity without contributing to sodium load or affecting magnesium homeostasis negatively .

Physical Description

Dry Powder; Liquid

White, hygroscopic, granular powder or transparent crystals

Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline]

Color/Form

TRANSPARENT CRYSTALS

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

UNII

86R1NVR0HW

Related CAS

866-84-2 (anhydrous)

Drug Indication

FDA Label

Therapeutic Uses

THE...CITRATE...OF POTASSIUM.../IS/ ADMIN ORALLY. ... 40 MEQ OF POTASSIUM IS PROVIDED BY APPROX...4.3 G OF POTASSIUM CITRATE.

A SYSTEMIC & URINARY ALKALIZER & FOR THE EFFECTS OF THE POTASSIUM ION. IT HAS ALSO BEEN USED AS AN EXPECTORANT & A DIURETIC. DOSE- USUAL, 1 G. ...USED IN DOSE OF 1-2 G EVERY FEW HR, DILUTED WITH AT LEAST 1/2 GLASSFUL OF WATER OR FRUIT JUICE.

COMPOSITION CONTAINS POTASSIUM CITRATE.

MEDICATION (VET): DIURETIC AGENT

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Ferrate(VI)

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Food additives

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

ACIDITY_REGULATOR; -> JECFA Functional Classes

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting

Food, beverage, and tobacco product manufacturing

Agriculture, Forestry, Fishing and Hunting

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

All Other Chemical Product and Preparation Manufacturing

Computer and Electronic Product Manufacturing

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:3): ACTIVE

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, potassium salt (1:?): ACTIVE

INCOMPATIBILITIES: AQUEOUS SOLUTIONS...WILL REACT WITH ACIDIC SUBSTANCES. ALKALOIDAL SALTS MAY BE PPT FROM...AQ OR HYDROALCOHOLIC SOLN. ACIDIFICATION OR ADDITION OF ALCOHOL WILL RESTORE SOLN. CALCIUM & STRONTIUM SALTS CAUSE PRECIPITATION OF CORRESPONDING CITRATES.